3-(Piperazin-1-Yl)Propan-1-Ol

説明

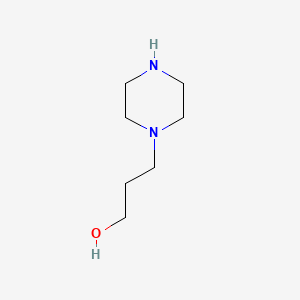

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-piperazin-1-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c10-7-1-4-9-5-2-8-3-6-9/h8,10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWEOFVINMVZGAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20201234 | |

| Record name | Piperazin-1-ylpropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5317-32-8 | |

| Record name | 1-Piperazinepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5317-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazin-1-ylpropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005317328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazin-1-ylpropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperazin-1-ylpropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.797 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Piperazin 1 Yl Propan 1 Ol and Its Analogs

General Synthetic Approaches to Monosubstituted Piperazine (B1678402) Derivatives

The synthesis of N-monosubstituted piperazines is a foundational challenge in organic chemistry, primarily due to the symmetrical nature of the piperazine ring, which can lead to undesired disubstituted products. A variety of methods have been developed to achieve selective monosubstitution with high yields.

One of the most direct methods is the N-alkylation of piperazine. mdpi.com This typically involves the reaction of piperazine with an alkyl halide or sulfonate in a nucleophilic substitution reaction. To favor monosubstitution, a large excess of piperazine is often used, which makes the probability of an alkylating agent encountering an unreacted piperazine molecule much higher than encountering a monosubstituted one. nih.gov

Reductive amination is another key strategy, involving the reaction of piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. mdpi.comnih.gov This method is highly versatile for creating N-alkyl derivatives.

To circumvent the issue of disubstitution more elegantly, chemists often employ protecting group strategies . One of the two nitrogen atoms is temporarily masked with a protecting group, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group. This allows the unprotected nitrogen to be selectively functionalized. Following the desired reaction, the protecting group is removed to yield the monosubstituted piperazine. mdpi.com

A novel and simplified one-pot-one-step procedure avoids traditional protecting groups by using a protonated piperazine . nih.govnih.gov By using piperazine mono-hydrochloride or mono-acetate, the reactivity of one nitrogen atom is significantly reduced through protonation, allowing the other to react selectively. This method is often catalyzed by metal ions supported on polymeric resins to shorten reaction times and simplify purification. nih.gov

For the synthesis of N-aryl piperazines, common methods include palladium-catalyzed Buchwald–Hartwig coupling, copper-catalyzed Ullmann–Goldberg reactions, and nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings. mdpi.com

Specific Synthetic Pathways for 3-(Piperazin-1-yl)propan-1-ol

The synthesis of this compound can be achieved through several specific applications of general synthetic principles.

A primary method involves the direct N-alkylation of piperazine with a 3-halo-1-propanol , such as 3-chloro-1-propanol. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. As with general monosubstitution, using a significant excess of piperazine is a common strategy to maximize the yield of the desired mono-alkylated product and minimize the formation of the 1,4-disubstituted byproduct.

Another well-established pathway involves a two-step process where a suitable molecule is first alkylated with 3-chloropropan-1-ol. The resulting alcohol is then activated, for example, by converting it to a tosylate or mesylate. This activated intermediate is subsequently used to alkylate the piperazine, leading to the final product. nih.gov

Methods involving the ring-opening of precursors are also utilized. For instance, derivatives can be synthesized via the aluminum triflate-catalyzed ring-opening of epoxides, which forms β-amino alcohols bearing a piperazine motif. nih.gov Strategies employing the ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives can also be adapted to form the piperazine core with the desired substituent. researchgate.net

Utilization as a Building Block in Organic Synthesis

This compound is a valuable bifunctional building block in organic synthesis. sigmaaldrich.com Its structure features a nucleophilic secondary amine within the piperazine ring and a primary alcohol at the end of a flexible three-carbon chain. This duality allows for its sequential or selective reaction at two different points, making it a versatile synthon for constructing more complex molecules. lookchem.com

Its utility is demonstrated in its role as a key reactant for the preparation of a range of biologically active molecules. Researchers have used this compound in the synthesis of:

Chloropyridazine piperazines designed as inhibitors of human rhinovirus (HRV-3). lookchem.com

Arylbenzoylpyrrolidine derivatives with Hsp90 inhibitory activity. lookchem.com

Novel pyrrolothienopyrazines that act as serotonin-4 (5-HT4) receptor antagonists. lookchem.com

Carbamate-functionalized N-(arylsulfonyl) piperidines, which are conformationally restricted and orally active γ-secretase inhibitors. lookchem.com

The combination of the basic piperazine core, which can improve pharmacokinetic properties, and the reactive propanol (B110389) tail makes this compound a frequently used intermediate in medicinal chemistry. mdpi.com

Reactions Involving Alkylation and Ring-Opening

Alkylation represents the most direct and common reaction for synthesizing this compound and its derivatives. The nucleophilic secondary amine of piperazine readily attacks electrophilic carbon atoms. The reaction with 3-chloropropan-1-ol is a classic example of an SN2 reaction.

| Reactant 1 | Reactant 2 | Conditions | Product |

| Piperazine (excess) | 3-Chloropropan-1-ol | Base (e.g., K2CO3), Solvent (e.g., Acetonitrile) | This compound |

| N-Arylpiperazine | 1-Bromo-3-chloropropane | Sodamide, Liquid Ammonia | N-Aryl-N'-(3-chloropropyl)piperazine |

Ring-opening reactions provide an alternative route to the piperazine core or its analogs. While direct synthesis of this compound via epoxide opening is less common due to the formation of a different regioisomer (a β-amino alcohol), the principle is crucial for creating derivatives. For example, reacting a piperazine with a terminal epoxide like glycidol (B123203) in the presence of a Lewis acid catalyst can open the epoxide ring to form a piperazine-substituted propan-1,2-diol derivative. nih.gov A more relevant strategy involves the cleavage of the C-N bond in 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives, which can be considered a specialized ring-opening to generate a monosubstituted piperazine. researchgate.net

Protecting Group Strategies in Piperazine Synthesis

To achieve selective N-functionalization and avoid the formation of symmetrical disubstituted products, protecting group strategies are indispensable in piperazine chemistry. jocpr.com A protecting group is temporarily attached to one of the nitrogen atoms, rendering it unreactive while chemical transformations are performed on the other nitrogen.

The most common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group . N-Boc-piperazine is commercially available and widely used. The Boc group is stable under many reaction conditions but can be easily removed with acid.

General Protecting Group Strategy:

Protection: Piperazine is reacted with di-tert-butyl dicarbonate (B1257347) (Boc)2O to yield N-Boc-piperazine.

Functionalization: The free secondary amine of N-Boc-piperazine is reacted with an electrophile (e.g., an alkyl halide) to introduce the first substituent.

Deprotection: The Boc group is removed using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), regenerating the secondary amine.

Second Functionalization (optional): The newly freed nitrogen can then be reacted with a second, different electrophile to create an unsymmetrically disubstituted piperazine.

An alternative to traditional protecting groups is the use of protonation . By using a piperazinium salt (e.g., piperazine monohydrochloride), the proton effectively "protects" one nitrogen, reducing its nucleophilicity and allowing the other to react preferentially. nih.govnih.gov This method offers a more atom-economical and environmentally friendly approach by avoiding the protection and deprotection steps. nih.gov

Synthesis of Derivatives Bearing the this compound Core

The this compound scaffold is a launchpad for the synthesis of a diverse array of more complex derivatives, particularly in the field of medicinal chemistry. The secondary amine of the piperazine ring is a common site for further functionalization, allowing it to be coupled with various molecular fragments.

Incorporation into Carbazole (B46965) Derivatives

Carbazole moieties are prevalent in many biologically active compounds. nih.govglobalresearchonline.net The hybridization of a carbazole core with a piperazine unit, often connected by a linker, is a common strategy in drug design. nih.gov The this compound molecule is an ideal precursor for creating such hybrids.

A general synthetic route involves the reaction of the secondary amine of this compound with a carbazole that has been functionalized with a suitable electrophilic group. For example, a carbazole derivative bearing a haloalkyl chain can be coupled with this compound via a nucleophilic substitution reaction.

Illustrative Synthetic Scheme:

Carbazole Functionalization: A carbazole core is first N-alkylated with a dihaloalkane (e.g., 1-bromo-3-chloropropane) to attach a reactive linker.

Coupling Reaction: The resulting haloalkyl-carbazole is then reacted with this compound. The secondary amine of the piperazine displaces the terminal halide on the linker, forming a new carbon-nitrogen bond and tethering the carbazole and piperazine moieties.

This strategy has been employed in the synthesis of novel N-(piperazin-1-yl)alkyl-dibenzo[a,c]carbazole derivatives which have been investigated for their potential as anticancer agents. nih.gov Similarly, carbazole-piperazine hybrids have been designed to target specific proteins involved in disease progression. nih.gov

| Precursor 1 | Precursor 2 | Product Class |

| Haloalkyl-functionalized Carbazole | This compound | Carbazole-piperazine-propanol hybrids |

| 9-Ethyl-3-acetyl-carbazole | Aromatic Aldehyde, then Hydrazine | Pyrazolinyl-carbazole derivatives |

| Carbazole Amine | Chloroethyl Isocyanate, then Piperazine | Carbazole-urea-piperazine hybrids |

Derivatization for Pharmacological Enhancement

The this compound scaffold serves as a versatile starting point for creating a diverse range of pharmacologically active molecules. lookchem.com Its structure features two key reactive sites for derivatization: the secondary amine within the piperazine ring and the terminal primary alcohol. Chemical modifications at these positions can significantly alter the compound's biological activity, selectivity, and pharmacokinetic properties.

Researchers have exploited these functional groups to synthesize novel compounds with potential therapeutic applications. For instance, the terminal hydroxyl group can be esterified to produce carbamate (B1207046) derivatives. One such derivative, (2,6-difluoro-phenyl)-carbamic acid 3-(4-benzothiazol-2-yl-piperazine-1-yl)-propyl ester, was identified as a potent inhibitor of 1,3-beta-D-glucan synthase, an important target for antifungal agents. nih.gov This modification transforms the parent alcohol into a molecule with significant antifungal activity against pathogenic fungi like Candida albicans and Aspergillus fumigatus. nih.gov

Similarly, the secondary amine of the piperazine ring is a common site for substitution. Novel 1-phenoxy-3-(piperazin-1-yl)propan-2-ol derivatives have been designed and synthesized to act as triple reuptake inhibitors, which are of interest in the development of antidepressants. researchgate.net Further synthetic strategies involve reacting the core structure with various reagents to build more complex molecules. For example, this compound is a key reactant in the preparation of:

Chloropyridazine piperazines as inhibitors of human rhinovirus (HRV-3). lookchem.com

Pyrrolothienopyrazines designed as novel serotonin-4 receptor antagonists. lookchem.com

Arylbenzoylpyrrolidine derivatives with Hsp90 inhibitory activity. lookchem.com

Derivatization is also employed for analytical purposes, which can indirectly aid in pharmacological studies. Piperazine-based reagents have been used for the derivatization of carboxyl groups on peptides, a process that improves their ionization efficiency and detection sensitivity in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. nih.gov

Table 1: Examples of Pharmacological Enhancement through Derivatization

| Parent Scaffold Moiety | Derivative Class | Modification Site(s) | Resulting Pharmacological Profile | Reference |

|---|---|---|---|---|

| Piperazine Propanol | Carbamate Ester | Terminal Hydroxyl Group, Ring Nitrogen | Potent antifungal activity via 1,3-beta-D-glucan synthase inhibition. | nih.gov |

| Piperazine Propanol | Phenoxy Propanol | Ring Nitrogen, Hydroxyl Group | Designed as potential triple reuptake inhibitors for antidepressant applications. | researchgate.net |

| This compound | Chloropyridazine Piperazine | Ring Nitrogen | Developed as inhibitors of human rhinovirus (HRV-3). | lookchem.com |

| This compound | Pyrrolothienopyrazine | Ring Nitrogen | Act as antagonists for the serotonin-4 receptor. | lookchem.com |

Asymmetric Synthesis Approaches

While this compound itself is an achiral molecule, many of its most pharmacologically important analogs possess one or more stereocenters. Chirality is a critical consideration in drug design, as different enantiomers of a molecule can have vastly different biological activities, with one being therapeutic while the other may be inactive or even toxic. nih.gov Consequently, the development of asymmetric synthesis methods to produce enantiomerically pure piperazine derivatives is a significant area of research. rsc.org

A major focus has been on the synthesis of carbon-substituted piperazines, where a substituent on a ring carbon atom creates a chiral center. rsc.org General strategies to achieve this include:

Chiral Pool Synthesis: This approach utilizes readily available enantiopure starting materials. For instance, the synthesis of the cystic fibrosis drug Tezacaftor begins with commercially available (R)-glycidyl benzyl (B1604629) ether, which induces chirality in a subsequent reaction step. nih.gov

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to an achiral substrate to direct a stereoselective reaction. A novel method combining a chiral auxiliary with a substrate-directable reaction involves a sequence of aldol, cyclopropanation, and retro-aldol reactions to produce enantiopure cyclopropanes. rsc.org This "temporary stereocentre" approach demonstrates how transient chirality can be used to build permanent, desired stereochemistry. rsc.org

Asymmetric Catalysis: Transition metal catalysts combined with chiral ligands can facilitate enantioselective transformations. A rhodium-catalyzed asymmetric reductive Heck reaction has been developed to create enantioenriched 3-substituted piperidines from pyridine (B92270) precursors and boronic acids. snnu.edu.cn While focused on piperidines, this catalytic strategy exemplifies a powerful approach for synthesizing chiral N-heterocycles that could be adapted for piperazine analogs.

These methods are essential for exploring the chemical space of chiral piperazine derivatives, which remains largely untapped compared to the more common N1- and N4-substituted analogs. rsc.org

Advanced Synthetic Techniques

To improve the efficiency, safety, and environmental impact of synthesizing piperazine derivatives, chemists have increasingly turned to advanced technologies that offer significant advantages over traditional batch methods.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. By using microwave irradiation instead of conventional heating, this technique provides rapid and uniform heating of the reaction mixture. For the synthesis of piperazine derivatives, this often leads to dramatically reduced reaction times, higher yields, and milder reaction conditions. scipublications.comnih.gov

Comparative studies have demonstrated the superiority of microwave-assisted methods. For example, the synthesis of 2,5-piperazinediones from N-Boc dipeptide esters required 2 to 4.5 hours using conventional heating at 200°C, whereas the same reactions were completed in just two to eight minutes under microwave irradiation, often with higher yields. researchgate.net Similarly, the preparation of various monosubstituted piperazines showed that microwave irradiation could produce comparable yields and purity in significantly shorter times than conventional refluxing. nih.gov This efficiency makes MAOS particularly beneficial for rapid library synthesis in drug discovery. nih.govmdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Piperazine Derivatives

| Product Type | Conventional Method (Time) | Microwave Method (Time) | Key Advantage of Microwave | Reference |

|---|---|---|---|---|

| Monosubstituted Piperazines | Several hours (reflux) | Significantly shorter times | Time efficiency with comparable yield and purity. | nih.gov |

| 3,5-Disubstituted 1,2,4-Triazole Piperazines | Longer reaction time | A few minutes | Good yield, easy work-up, metal-free conditions. | scipublications.com |

| Coumarin-based Triazinyl Piperazines | Longer reaction time | Minutes | 90-95% reduction in reaction time and increased yield. | nih.gov |

| 2,5-Piperazinediones | 2 - 4.5 hours | 2 - 8 minutes | Drastic time reduction and generally higher yields. | researchgate.net |

Flow chemistry, where reactions are performed in a continuous stream through a reactor, offers numerous advantages for the synthesis of active pharmaceutical ingredients (APIs), including piperazine-containing drugs. This technology allows for precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, scalability, and product consistency. acs.orgnih.gov

The synthesis of complex aryl piperazine drugs has been successfully adapted to continuous flow processes. A four-step, uninterrupted flow synthesis was developed for flibanserin, integrating reactions and in-line purification steps. rsc.org Similarly, the piperazine ring formation step in the synthesis of vortioxetine (B1682262) was investigated under flow conditions, which overcame scale-up limitations encountered with the batch process and avoided the formation of significant side-products. researchgate.net

Key benefits of applying flow chemistry to piperazine synthesis include:

Enhanced Safety: Handling of hazardous reagents or unstable intermediates is safer as only small quantities are present in the reactor at any given time. nih.gov

Scalability: Scaling up production is achieved by running the system for a longer duration rather than using larger, potentially more hazardous, batch reactors. researchgate.net

Heterogeneous catalysis involves the use of a catalyst that exists in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. This approach is highly advantageous in pharmaceutical synthesis because it simplifies the removal of the catalyst from the product stream, preventing metal contamination and facilitating catalyst recycling. researchgate.net

In the synthesis of piperazine derivatives, heterogeneous catalysts are often employed in hydrogenation and amination reactions. For instance, palladium on carbon (Pd/C) is a common heterogeneous catalyst used for hydrogenation steps in multi-step syntheses conducted in flow reactors. nih.gov A heterogeneously catalyzed reductive amination was a key step in the continuous-flow preparation of the aryl piperazine drug flibanserin. rsc.org The use of solid catalysts is particularly well-suited for integration into flow chemistry systems, where the reactant stream can be passed through a packed-bed reactor containing the catalyst, further streamlining the manufacturing process. nih.govrsc.org

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon and hydrogen framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in verifying the molecular structure of 3-(Piperazin-1-yl)propan-1-ol. The chemical shifts in the spectra correspond to the different chemical environments of the protons and carbon atoms within the molecule.

In a typical ¹H NMR spectrum, the protons of the piperazine (B1678402) ring and the propanol (B110389) chain exhibit characteristic signals. The piperazine ring protons usually appear as complex multiplets due to their conformational dynamics. researchgate.net The protons on the propanol chain would be expected to show distinct signals: a triplet for the methylene (B1212753) group adjacent to the hydroxyl group, a triplet for the methylene group adjacent to the piperazine nitrogen, and a multiplet for the central methylene group. The hydroxyl proton often appears as a broad singlet.

¹³C NMR spectroscopy provides information on the carbon skeleton. For this compound, distinct signals are expected for each of the seven carbon atoms, confirming the presence of the piperazine ring and the three-carbon chain. The carbon attached to the hydroxyl group would be shifted downfield, as would the carbons adjacent to the nitrogen atoms. For instance, in related phenyl-substituted piperazine compounds, the piperazine ring carbons typically produce chemical shifts between 46 ppm and 55 ppm. researchgate.net The carbons of the propanol side chain would also have predictable shifts based on their proximity to the electronegative oxygen and nitrogen atoms. docbrown.info

Below are the predicted chemical shifts for this compound.

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| CH₂-OH | ~3.6 (t) | ~60 |

| -CH₂- | ~1.7 (p) | ~28 |

| N-CH₂- | ~2.5 (t) | ~58 |

| Piperazine CH₂ | ~2.4 - 2.8 (m) | ~46, ~54 |

| OH | Variable, broad s | - |

| NH | Variable, broad s | - |

| (s = singlet, t = triplet, p = pentet, m = multiplet) |

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful, albeit less common, technique that can provide direct information about the electronic environment of the nitrogen atoms. For this compound, which has two distinct nitrogen atoms (a secondary amine and a tertiary amine), ¹⁵N NMR would be particularly useful for determining their respective protonation states. Changes in pH would cause significant shifts in the ¹⁵N signals, allowing for the determination of pKa values and the characterization of the compound's acid-base behavior.

Solid-state NMR (ssNMR) techniques, such as Cross-Polarization Magic-Angle Spinning (CP/MAS), are used to study materials in their solid form. For this compound, which is a solid at room temperature with a melting point of 49-53 °C, these techniques could provide valuable information. lookchem.comalfachemch.com ¹³C-CP/MAS NMR would reveal details about the packing and conformation of the molecules in the crystal lattice, as different crystalline forms (polymorphs) would result in different spectra. Similarly, ¹⁵N-CP/MAS NMR could further refine the understanding of the hydrogen bonding network involving the nitrogen atoms in the solid state.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

A prominent, broad absorption band is expected in the region of 3200-3500 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. docbrown.inforesearchgate.net A peak in the range of 3300-3500 cm⁻¹ would correspond to the N-H stretch of the secondary amine in the piperazine ring. Other significant peaks would include C-H stretching vibrations from the alkyl chains (typically 2850-3000 cm⁻¹), C-N stretching vibrations (around 1000-1200 cm⁻¹), and the C-O stretching vibration of the primary alcohol (around 1050 cm⁻¹). researchgate.netnist.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| O-H Stretch | 3200 - 3500 (broad) | Alcohol |

| N-H Stretch | 3300 - 3500 (medium) | Secondary Amine |

| C-H Stretch | 2850 - 3000 (strong) | Alkane |

| C-O Stretch | 1050 - 1150 (strong) | Primary Alcohol |

| C-N Stretch | 1000 - 1200 (medium) | Amine |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₇H₁₆N₂O, giving it a molecular weight of approximately 144.22 g/mol . matrix-fine-chemicals.com

In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 144. The fragmentation pattern provides structural information. Common fragmentation pathways for piperazine derivatives involve the cleavage of the piperazine ring. researchgate.netresearchgate.net For this compound, key fragments would likely arise from the loss of the hydroxypropyl group or from alpha-cleavage adjacent to the nitrogen atoms. A prominent peak might be observed at m/z 85, corresponding to the piperazine ring fragment after the loss of the propanol side chain. Cleavage of the C-C bonds in the side chain would also produce characteristic ions. docbrown.info

| m/z Value | Possible Fragment | Description |

| 144 | [C₇H₁₆N₂O]⁺ | Molecular Ion ([M]⁺) |

| 113 | [C₅H₉N₂O]⁺ | Loss of CH₂CH₂OH |

| 85 | [C₄H₉N₂]⁺ | Piperazine ring fragment |

| 56 | [C₃H₆N]⁺ | Common piperazine fragment |

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate measurements of bond lengths, bond angles, and torsion angles, confirming the absolute stereochemistry and conformation of the molecule in the solid state.

To date, a publicly available crystal structure for this compound has not been reported in major crystallographic databases. However, if single crystals suitable for X-ray diffraction were grown, the analysis would reveal the exact conformation of the piperazine ring (typically a chair conformation) and the orientation of the hydroxypropyl substituent. mdpi.com It would also provide detailed information on the intermolecular interactions, such as hydrogen bonds involving the hydroxyl group and the N-H group of the piperazine ring, which govern the crystal packing. researchgate.net

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable tools for the separation, identification, and quantification of chemical compounds. In the context of this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) serve critical roles in assessing its purity, aiding in its isolation, and studying its metabolic fate.

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for verifying the purity of pharmaceutical intermediates and active ingredients like this compound. It is also scalable for preparative separation to isolate the compound from reaction mixtures and impurities. sielc.comnih.gov The separation is typically achieved using a reverse-phase methodology, which is well-suited for polar compounds. unodc.orgbjbms.org

For this compound, a reverse-phase HPLC method can be employed using a C18 column. unodc.org The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous solution containing a modifier like phosphoric acid or formic acid to ensure good peak shape and resolution. sielc.com Using a modifier like formic acid makes the method compatible with mass spectrometry (MS) detection, providing further structural information. sielc.com

Since the piperazine moiety lacks a strong chromophore, UV detection can be challenging, especially for trace-level impurities. jocpr.com To overcome this, derivatization techniques can be employed. Reacting the compound with agents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) or dansyl chloride creates a derivative with strong UV or fluorescence activity, allowing for detection at very low levels. jocpr.comqascf.com The choice of method depends on the required sensitivity and the nature of the potential impurities being analyzed. Method validation typically assesses parameters such as linearity, precision, accuracy, and robustness to ensure reliable and reproducible results. jocpr.comnih.gov

Table 1: Representative HPLC Conditions for Analysis of Piperazine Derivatives

| Parameter | Condition | Source(s) |

|---|---|---|

| Column | C18 Reverse-Phase (e.g., Newcrom R1, Chiralpak IC) | sielc.comjocpr.com |

| Mobile Phase | Acetonitrile and Water with an acid modifier (e.g., Phosphoric Acid or Formic Acid) | sielc.com |

| Detection | UV-Vis Detector, Diode Array Detector (DAD), Mass Spectrometry (MS) | sielc.comjocpr.comresearchgate.net |

| Flow Rate | Typically 1.0 mL/min | jocpr.com |

| Column Temp. | Maintained at a constant temperature (e.g., 35°C) | jocpr.com |

| Derivatization | Optional (for enhanced sensitivity) using agents like NBD-Cl | jocpr.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the identification and quantification of drug metabolites in biological fluids. nih.govmdma.ch While specific metabolic studies on this compound are not extensively detailed in the literature, its metabolic pathways can be inferred from studies on other piperazine-derived compounds. researchgate.netnih.govmdma.chmdma.ch

Metabolic studies of piperazine derivatives frequently show that the compounds are extensively metabolized before excretion. nih.govmdma.ch Common metabolic transformations identified using GC-MS include hydroxylation of aromatic rings or alkyl side chains and degradation of the piperazine moiety itself. nih.govmdma.ch For this compound, potential metabolic pathways could involve oxidation of the propanol side chain to a carboxylic acid or cleavage of the piperazine ring.

The typical workflow for a GC-MS metabolic study involves several steps. First, the metabolites are extracted from a biological matrix, such as urine or plasma, often following an acid hydrolysis step to cleave conjugates. nih.govmdma.ch The extracted compounds are then subjected to a derivatization process, commonly acetylation or silylation. nih.govsemanticscholar.org This step is crucial as it increases the volatility and thermal stability of the polar metabolites, making them amenable to gas chromatography. semanticscholar.org The derivatized sample is then injected into the GC-MS system, where compounds are separated by the gas chromatograph and subsequently identified by the mass spectrometer based on their unique mass spectra and fragmentation patterns. nih.govmdpi.comunar.ac.id

Table 2: Typical GC-MS Parameters for Metabolic Analysis of Piperazine Derivatives

| Parameter | Condition | Source(s) |

|---|---|---|

| Column | Capillary column (e.g., HP-1, DB-5MS) | mdma.chsemanticscholar.org |

| Carrier Gas | Helium | mdma.chsemanticscholar.org |

| Injection Mode | Splitless | mdma.ch |

| Temperature Program | Programmed ramp from a lower temperature (e.g., 100°C) to a higher temperature (e.g., 310°C) | mdma.chsemanticscholar.org |

| Ionization Mode | Electron Impact (EI) at 70 eV | mdma.ch |

| MS Detection | Full Scan Mode (m/z 50-550) | mdma.ch |

| Sample Prep. | Acid hydrolysis, liquid-liquid extraction, and derivatization (e.g., acetylation) | nih.govmdma.ch |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental in elucidating the electronic structure and conformational landscape of molecules. For derivatives of 3-(piperazin-1-yl)propan-1-ol, these calculations help in understanding the distribution of electrons within the molecule and identifying the most stable three-dimensional arrangements (conformations).

Methods like Density Functional Theory (DFT) are employed to analyze the structure and ground state energy of these molecules. ijcrt.org By optimizing the molecular geometry, researchers can determine key properties such as bond lengths and bond angles. ijcrt.org The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides information about the charge transfer within the molecule. ijcrt.org For instance, in a study of a related piperazine (B1678402) derivative, 1-((3-methylphenyl) piperazine-1-yl)-3-(oxy-phenyl) propane, DFT calculations at the B3LYP/6-31G level of theory were used to visualize the density plots of HOMO and LUMO, offering insights into the molecule's reactivity. ijcrt.org

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. ijcrt.org It has found wide applications in studying piperazine derivatives, from predicting spectroscopic properties to analyzing non-covalent interactions.

Prediction of Spectroscopic Parameters

DFT calculations are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data for validation. For example, DFT can be used to predict Infrared (IR) and Raman spectra. ijcrt.org In the study of 1-((3-methylphenyl) piperazine-1-yl)-3-(oxy-phenyl) propane, DFT calculations were performed to predict the IR and Raman spectra, which helps in the vibrational analysis of the compound. ijcrt.org While ¹⁵N-NMR isotropic shielding is a parameter that can be predicted, specific studies on this compound focusing on this were not prominently found in the provided search results. However, DFT is a well-established method for calculating NMR parameters in general for various nuclei.

Analysis of Intramolecular Hydrogen Bonding and Interactions

Intramolecular hydrogen bonding plays a crucial role in determining the conformation and properties of molecules. Computational methods can be used to analyze these interactions. For instance, the strength of intramolecular hydrogen bonds can be affected by various factors, including the distance between the hydrogen bond donor and acceptor and the hybridization of the atoms involved. osti.gov The analysis of these bonds can be performed using methods like the quantum theory of atoms in molecules (QTAIM), the electron localization function (ELF), and natural bond orbital (NBO) analysis. mdpi.com These methods provide a detailed understanding of the nature and strength of such interactions. While direct studies on this compound were not detailed in the search results, the principles of analyzing intramolecular hydrogen bonds in similar flexible molecules are well-established. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov This technique is particularly useful for exploring the conformational landscape of flexible molecules like this compound. MD simulations can reveal how the molecule changes its shape in different environments, such as in an aqueous solution. mdpi.com These simulations can identify the most populated conformations and the transitions between them. lambris.com By analyzing the trajectories from MD simulations, researchers can understand the dynamic behavior of the molecule, which is crucial for its interaction with biological targets. nih.gov For example, MD simulations of 1,3-propanediol (B51772) in an aqueous environment have been used to determine the ratios and lifetimes of its various conformations. mdpi.com

Molecular Docking Studies for Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. fums.ac.ir This method is widely used in drug design to predict how a ligand, such as a derivative of this compound, might interact with a biological receptor. researchgate.net

In a study on benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives, molecular docking was used to investigate their binding to the 5-HT₁A serotonin (B10506) receptor. nih.gov The results showed that these compounds bind in a similar manner, with a key hydrogen bond forming between an aspartate residue (D116) of the receptor and the protonated nitrogen of the piperazine ring. nih.gov The docking studies also highlighted the importance of electrostatic and hydrophobic interactions in stabilizing the ligand-receptor complex. nih.gov Such studies are crucial for understanding the molecular basis of the observed biological activity and for designing more potent and selective ligands.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) are methods used to correlate the chemical structure of compounds with their biological activity. drugdesign.org These approaches are essential in drug discovery for optimizing lead compounds.

QSAR models use statistical methods to relate physicochemical properties or molecular descriptors of a series of compounds to their biological activities. nih.govrutgers.edu For instance, a 3D-QSAR study on piperazine-based inhibitors of stromelysin-1 (MMP-3) utilized comparative molecular field analysis (CoMFA) to build predictive models. nih.gov This analysis helped to identify the steric and electrostatic requirements for ligand binding. nih.gov

SAR analysis, on the other hand, focuses on how specific structural modifications affect the biological activity of a compound. For example, in a series of ester analogues of (±)3-(4-(3-(bis(4-fluorophenyl)amino)propyl)piperazin-1-yl)-3-phenylpropan-1-ol, SAR studies were conducted to investigate the effect of esterification of the hydroxyl group on binding affinity at various receptors. nih.gov These studies provide valuable insights into which parts of the molecule are critical for its biological function.

Interactive Data Table: Computational Chemistry Methods and Applications

| Method | Application | Key Findings/Insights |

| Quantum Chemical Calculations | Electronic Structure & Conformation | Determines stable conformations, bond lengths, and angles. HOMO-LUMO analysis reveals charge transfer properties. ijcrt.org |

| Density Functional Theory (DFT) | Spectroscopic Parameter Prediction | Predicts IR and Raman spectra for vibrational analysis. ijcrt.org |

| DFT | Intramolecular Interaction Analysis | Analyzes hydrogen bonding and other non-covalent interactions that influence molecular shape and properties. osti.govmdpi.com |

| Molecular Dynamics (MD) Simulations | Conformational Analysis | Explores the dynamic behavior and conformational flexibility of the molecule in different environments. nih.govmdpi.com |

| Molecular Docking | Receptor Interaction Prediction | Predicts binding modes and affinities to biological targets, identifying key interactions like hydrogen bonds. fums.ac.irnih.gov |

| QSAR/SAR Analysis | Structure-Activity Relationship | Correlates chemical structure with biological activity to guide the design of more potent compounds. nih.govnih.govnih.gov |

Biological Activities and Pharmacological Investigations of Derivatives

Targeting Neurotransmitter Systems

Derivatives of 3-(piperazin-1-yl)propan-1-ol have been a focal point in the quest for new therapeutic agents for neurological and mood disorders. Their ability to modulate the activity of key neurotransmitter systems, including serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862), has been a primary area of investigation.

Serotonin Reuptake Inhibition and Receptor Modulation (5-HT1A, SERT)

A significant area of research has been the development of this compound derivatives as dual-acting agents that target both the serotonin (5-HT) transporter (SERT) and 5-HT1A receptors. This dual mechanism is a sought-after profile for antidepressant medications.

In a notable study, a series of 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives were synthesized and evaluated for their in vitro activity. nih.gov These compounds demonstrated a high affinity for both 5-HT1A receptors and the serotonin transporter. nih.gov Two standout compounds from this series were 1-(5-chlorobenzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol and 1-(5-fluorobenzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol. nih.gov The binding affinities (Ki) for these compounds are detailed in the table below.

| Compound | 5-HT1A Receptor Ki (nM) | SERT Ki (nM) |

|---|---|---|

| 1-(5-chlorobenzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol | 30 | 30 |

| 1-(5-fluorobenzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol | 2.3 | 12 |

Further investigation into the functional activity of 1-(5-fluorobenzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol using GTPγS binding assays revealed that it possesses antagonist properties at the 5-HT1A receptors. nih.gov This specific pharmacological profile, combining potent serotonin reuptake inhibition with 5-HT1A receptor antagonism, suggests a potential for a novel dual-mechanism antidepressant action. nih.gov

Dopamine and Norepinephrine Reuptake Inhibition

While the piperazine (B1678402) scaffold is a common feature in many compounds that interact with dopamine and norepinephrine transporters, detailed research findings specifically on the dopamine and norepinephrine reuptake inhibition capabilities of derivatives of this compound are not extensively available in the current body of scientific literature. The primary focus of published research on this particular chemical family has been on the serotonergic system. Broader research into arylpiperazine derivatives has shown potential for dual norepinephrine and dopamine reuptake inhibition, which is a promising avenue for the treatment of several central nervous system disorders. However, specific structure-activity relationship studies linking the this compound core to potent and selective inhibition of dopamine and norepinephrine transporters are yet to be widely reported.

Implications for Mood Disorders and Neurological Conditions

The modulation of the serotonergic system by derivatives of this compound holds significant implications for the treatment of mood disorders such as depression and anxiety. The dual-action profile of inhibiting serotonin reuptake and modulating 5-HT1A receptors is a well-established strategy for enhancing antidepressant efficacy and potentially accelerating the onset of action. The antagonist properties at 5-HT1A autoreceptors can lead to an increased firing rate of serotonergic neurons and enhanced serotonin release in key brain regions.

The development of such compounds with a dual mechanism of action could lead to more potent antidepressant agents. nih.gov The involvement of the serotonergic system is crucial in the pathophysiology of depression, and compounds that can effectively and dually target different components of this system are of high therapeutic interest.

Antimicrobial and Antibacterial Properties

Beyond their effects on the central nervous system, derivatives of this compound have also been investigated for their potential as antimicrobial and antibacterial agents. This line of research has yielded promising results, particularly in the context of agricultural applications.

Mechanism of Action: Membrane Targeting

The antimicrobial activity of certain derivatives is believed to stem from their ability to disrupt the integrity of bacterial cell membranes. This mechanism of action often involves the perturbation of the lipid bilayer of the plasma membrane, leading to increased permeability and the leakage of essential intracellular components. While the precise molecular interactions are still under investigation for many derivatives, this membrane-targeting action is a common theme among various antimicrobial compounds and is a plausible mechanism for the observed antibacterial effects of this chemical class.

Activity against Plant Bacterial Pathogens

Derivatives of this compound have demonstrated notable efficacy against specific plant bacterial pathogens, highlighting their potential as agrochemical agents.

Activity against Xanthomonas oryzae pv. oryzae

Xanthomonas oryzae pv. oryzae is the causative agent of bacterial blight in rice, a devastating disease that can lead to significant crop losses. In the search for novel bactericides, certain myricetin (B1677590) derivatives incorporating a piperazine moiety have been synthesized and tested. One such compound, D6, exhibited significant bioactivity against Xanthomonas oryzae pv. oryzae.

| Compound | EC50 (μg/mL) |

|---|---|

| D6 (Myricetin-piperazine derivative) | 18.8 |

| Thiadiazole-copper (Control) | 52.9 |

| Bismerthiazol (Control) | 69.1 |

Activity against Xanthomonas axonopodis pv. citri

Citrus canker, caused by Xanthomonas axonopodis pv. citri, is another serious plant disease that affects citrus crops worldwide. Research into disulfide derivatives has shown that these compounds can exhibit remarkable anti-Xanthomonas activity. While not direct derivatives of this compound, this research highlights the broader potential of targeting this pathogen with novel chemical entities. The mechanism of action for some of these effective compounds involves damaging the morphological structure of the bacteria, leading to cell death.

Antihypertensive and Cardiovascular Effects of this compound Derivatives

Derivatives of this compound have been the subject of significant research for their potential therapeutic applications in managing hypertension and other cardiovascular disorders. These compounds exert their effects through various mechanisms, most notably by interacting with adrenergic receptors and calcium channels, which are crucial in the regulation of blood pressure and cardiac function.

β-Adrenergic Receptor Antagonism

The sympathetic nervous system plays a pivotal role in cardiovascular regulation, primarily through the actions of catecholamines on adrenergic receptors. Beta-blockers, which antagonize β-adrenergic receptors, are a cornerstone in the treatment of conditions like hypertension, angina pectoris, and heart failure. thoracickey.comselleckchem.com Certain derivatives of this compound have been designed to exhibit β-adrenergic receptor antagonism.

One such synthesized compound, 1-[1-(2-benzodioxanylmethyl)-4-piperidyl]amino-3-(1-naphthoxy)-2-propanol, was designed as a hybrid molecule combining structural features of the α-blocker piperoxan (B1220614) and the β-blocker propranolol. nih.gov In vitro studies revealed that this compound possessed both α- and β-adrenergic blocking properties, although it was found to be approximately ten times less potent than its parent compounds, piperoxan and propranolol, in their respective blocking activities. nih.gov

The development of selective β1-adrenergic receptor antagonists is of particular interest, as they primarily target cardiac muscle, reducing potential side effects associated with the blockade of β2-receptors in other tissues. thoracickey.com

Calcium Channel Blocking Action

Voltage-gated calcium channels (VGCCs) are integral to various physiological processes, including muscle contraction, neurotransmitter release, and cardiac pacemaking. nih.govnih.gov The influx of calcium through these channels, particularly the L-type and T-type, is a key factor in maintaining vascular tone and cardiac contractility. youtube.comresearchgate.net Consequently, calcium channel blockers are effective antihypertensive agents. nih.govsemanticscholar.org

Several derivatives of this compound have demonstrated significant calcium channel blocking activity. Research has shown that certain piperazine-based compounds can inhibit T-type calcium channels, which are important in the primary afferent pain pathway. nih.gov A series of 14 disubstituted piperazine compounds were synthesized and tested for their effects on Cav3.2 calcium channels. One derivative, 3-((4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)methyl)-4-(2-methoxyphenyl)-1,2,5-oxadiazole 2-oxide (compound 10e), was identified as a potent blocker of these channels with an IC50 of approximately 4 micromolar. nih.gov This compound also showed inhibitory effects on Cav3.1 and Cav3.3 channels, with weaker effects on high-voltage-activated Cav1.2 and Cav2.2 channels. nih.gov

Furthermore, a new series of piperazinyl quinazolin-4-(3H)-one derivatives have been synthesized and found to act on the α2δ-1 subunit of voltage-gated calcium channels. nih.gov The most potent compounds in this series contained a small alkyl group at position 3 of the quinazolin-4-(3H)-one scaffold and a 3-methyl-piperazin-1-yl- or 3,5-dimethyl-piperazin-1-yl-butyl group at position 2. nih.gov Several of these derivatives achieved nanomolar affinities. nih.gov

Analgesic Properties

The analgesic potential of this compound derivatives has been explored, with a significant focus on their interaction with T-type calcium channels. These channels are recognized as important targets for the development of new pain therapies. nih.gov

The potent T-type calcium channel blocker, 3-((4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)methyl)-4-(2-methoxyphenyl)-1,2,5-oxadiazole 2-oxide (compound 10e), demonstrated significant analgesic effects in a rodent model of inflammatory pain. nih.gov Intrathecal administration of this compound provided relief from pain induced by formalin and complete Freund's adjuvant. nih.gov The analgesic effect was confirmed to be mediated through the targeted Cav3.2 channels, as the effect was absent in mice with a genetic knockout of these channels. nih.gov

The piperazine moiety is present in a number of compounds with demonstrated analgesic and anti-inflammatory effects. mdpi.com

Potential in Anti-Cancer Research

Arylpiperazine derivatives have emerged as a promising scaffold in the development of novel anti-cancer agents due to their ability to interact with a variety of molecular targets involved in cancer progression. nih.govmdpi.com

The anti-proliferative activity of several arylpiperazine derivatives has been evaluated against various tumor cell lines. nih.gov For instance, certain quinoxalinyl–piperazine derivatives have been identified as growth inhibitors of cancer cells, specifically acting as G2/M-specific cell cycle inhibitors and inhibiting the anti-apoptotic Bcl-2 protein. nih.gov One such compound demonstrated inhibitory effects on the proliferation of breast, skin, pancreas, and cervix cancer cell lines. nih.gov

In another study, novel vindoline-piperazine conjugates were synthesized and their in vitro anti-proliferative activity was investigated across 60 human tumor cell lines. mdpi.com Nine of the seventeen new conjugates showed significant anti-proliferative effects, with the most potent derivatives exhibiting low micromolar growth inhibition values against the majority of the cell lines. mdpi.com Notably, conjugates containing [4-(trifluoromethyl)benzyl]piperazine and 1-bis(4-fluorophenyl)methyl piperazine at position 17 of vindoline (B23647) were particularly effective against breast cancer and non-small cell lung cancer cell lines, respectively. mdpi.com

Furthermore, in silico studies have been conducted on arylpiperazine derivatives to investigate their anti-proliferative activity against prostate PC-3 cancer cell lines. nih.gov Molecular docking studies of two compounds, 1-phenyl-4-(4-(2-(p-tolyloxy)ethyl)benzyl)piperazine and 4-(4-((4-phenylpiperazin-1-yl)methyl)phenethoxy)benzonitrile, with the androgen receptor revealed binding affinities of -7.5 and -7.1 kcal/mol, respectively, suggesting a potential mechanism for their anti-prostate cancer activity. nih.gov

Other Reported Biological Activities

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. researchgate.netnih.gov The piperazine nucleus has been identified as a valuable scaffold in the design of compounds with antioxidant properties. researchgate.net

A study on 1-aryl/aralkyl piperazine derivatives containing a xanthine (B1682287) moiety demonstrated their radical scavenging activity. nih.gov Specifically, compounds 3a, 3c, and 3f showed DPPH radical scavenging activity, with compound 3c being the most potent with an IC50 value of 189.42 μmol/L. nih.gov

Another investigation into the antioxidant properties of 1-(phenoxyethyl)-piperazine derivatives revealed that compounds with 1-[(4-methyl)- and 1-[(2,6-dimethyl)-phenoxyethyl] substituents increased superoxide (B77818) dismutase (SOD) activity and total antioxidant capacity. ptfarm.pl The addition of a chlorine atom to the methyl-phenoxy moiety, however, was found to decrease the antioxidant properties. ptfarm.pl

The antioxidant potential of various piperazine-containing molecules has been reviewed, highlighting that coupling the piperazine ring with different heterocyclic rings or natural compounds can enhance antioxidant activity. researchgate.net

Anti-inflammatory Effects

Derivatives of the this compound structure have been investigated for their potential to mitigate inflammatory responses. Research has shown that certain novel piperazine derivatives can inhibit the production of key inflammatory mediators. nih.gov For instance, studies on specific compounds, designated PD-1 and PD-2, demonstrated a dose-dependent reduction in nitrite (B80452) production, with inhibition reaching up to 39.42% and 33.7% respectively. nih.gov

Furthermore, these compounds were effective in reducing the generation of tumour necrosis factor-alpha (TNF-α), a critical pro-inflammatory cytokine. nih.gov At a concentration of 10 μM, the inhibition of TNF-α generation was observed to be as high as 56.97% for PD-1 and 44.73% for PD-2. nih.gov The core piperazine structure is recognized as a valuable component in the design of new anti-inflammatory agents. researchgate.netresearchgate.net The mechanism of action for some piperazine-containing compounds involves the inhibition of nuclear factor-κB (NF-κB) activation, which in turn suppresses the expression of cell adhesion molecules induced by TNF-α. nih.gov

| Compound | Assay | Concentration | % Inhibition |

|---|---|---|---|

| PD-1 | Nitrite Production | 10 μM | 39.42% |

| PD-2 | Nitrite Production | 10 μM | 33.7% |

| PD-1 | TNF-α Generation | 10 μM | 56.97% |

| PD-2 | TNF-α Generation | 10 μM | 44.73% |

Anthelmintic Activity

The piperazine nucleus has a long-established history in anthelmintic therapy. wikipedia.orgdrugbank.com Its derivatives act by paralyzing parasites, which facilitates their expulsion from the host's body. wikipedia.orgdrugbank.com This neuromuscular effect is believed to stem from blocking acetylcholine (B1216132) at the myoneural junction and an agonistic effect on the inhibitory GABA (γ-aminobutyric acid) receptor, leading to hyperpolarization and flaccid paralysis of the worm. wikipedia.orgpharmacy180.com

Studies on newer piperazine derivatives have demonstrated moderate to good anthelmintic activity against species like Pheretima posthuma and Eisenia fetida. researchgate.net In one study, a series of 1,4-disubstituted piperazine derivatives showed promising activity at a concentration of 5mg/ml when compared with the reference drug, Piperazine citrate. Another investigation found that compounds such as 2-(4-methylpiperazin-1-yl)-1-phenyldiazene and its substituted analogs were particularly potent. researchgate.net

| Organism | Compound Type | Concentration | Observed Effect | Reference Compound |

|---|---|---|---|---|

| Pheretima posthuma | Substituted Diazene Piperazine Derivatives | 75.0 mg/mL | Moderate to good activity | Piperazine Citrate |

| Eisenia fetida | 1,4-disubstituted Piperazine Derivatives | 5 mg/mL | Promising activity | Piperazine Citrate |

Antidiabetic Potential

The search for novel treatments for Type 2 diabetes has led to the exploration of piperazine derivatives as potential therapeutic agents. nih.gov A key target in this area is the enzyme dipeptidyl peptidase-4 (DPP-4), and its inhibition is a validated strategy for managing the condition. pensoft.net

In a study focused on developing new DPP-4 inhibitors, a series of piperazine sulphonamide derivatives were synthesized and evaluated. pensoft.net Several compounds from this series demonstrated notable inhibitory activity against DPP-4 in vitro. Specifically, compounds bearing methoxy (B1213986) and fluoro groups on the phenyl ring attached to the piperazine core showed enhanced activity. One of the most effective compounds, 8h, not only showed good percentage inhibition of the enzyme but also significantly decreased serum glucose levels in an in vivo oral glucose tolerance test (OGTT). pensoft.net

| Compound | Target | In Vitro % Inhibition | In Vivo Effect |

|---|---|---|---|

| 8d | DPP-4 | 28.73% | Not Reported |

| 8h | DPP-4 | 27.32% | Significant decrease in serum glucose |

| 22d | DPP-4 | 26.39% | Not Reported |

| 22h | DPP-4 | 24.32% | Not Reported |

Antifungal Activity

Derivatives incorporating the this compound backbone have shown significant promise as antifungal agents. One such derivative, GSI578, which is a (2,6-difluoro-phenyl)-carbamic acid 3-(4-benzothiazol-2-yl-piperazine-1-yl)-propyl ester, was identified as a potent inhibitor of 1,3-beta-D-glucan synthase, a crucial enzyme for the fungal cell wall. nih.gov This compound exhibited an IC50 value of 0.16 microM against the enzyme from Candida albicans and showed in vitro activity against pathogenic fungi including C. albicans and Aspergillus fumigatus. nih.gov

Other research has focused on synthesizing novel triazole compounds containing a piperazine moiety. nih.gov These compounds were designed as analogues to existing antifungal drugs. In vitro testing revealed that many of these derivatives were active against a panel of human pathogenic fungi. nih.gov For example, compounds 1j, 1k, 1l, and 1r were found to be 128 times more potent than fluconazole (B54011) against Microsporum gypseum. nih.gov Similarly, a series of piperazine-containing 1,2,3-triazoles with an amide linkage showed good antifungal activity, with compound 7u being particularly effective against C. albicans and Aspergillus niger, showing activity comparable to the standard drug fluconazole. tandfonline.com

| Compound | Fungal Strain | Activity (MIC μmol/mL) | Reference Drug (Fluconazole) MIC (μmol/mL) |

|---|---|---|---|

| 7g | Candida albicans | 0.0267 | 0.0204 |

| 7n | Candida albicans | 0.0258 | 0.0204 |

| 7r | Candida albicans | 0.0260 | 0.0204 |

| 7u | Candida albicans | 0.0248 | 0.0204 |

| 7g | Aspergillus niger | 0.0267 | 0.0204 |

| 7n | Aspergillus niger | 0.0258 | 0.0204 |

| 7r | Aspergillus niger | 0.0260 | 0.0204 |

| 7u | Aspergillus niger | 0.0248 | 0.0204 |

Antiviral Activity

The piperazine scaffold is a recurring structural motif in a number of antiviral agents. nih.gov Research has demonstrated that derivatives of this heterocycle possess activity against a range of viruses. For instance, functionalized piperazine derivatives have been identified as having anti-norovirus activity in cell-based replicon systems. nih.gov

Studies have also explored the activity of piperazine derivatives against the Chikungunya virus, with molecular docking showing that piperazine can bind to a hydrophobic pocket of the virus's capsid protein. nih.gov More recently, in the context of the COVID-19 pandemic, nonpeptidic, noncovalent inhibitors of the SARS-CoV-2 main protease (Mpro) have been developed based on a 1,2,4-trisubstituted piperazine structure. acs.org One optimized compound, GC-78-HCl, exhibited potent enzyme inhibition (IC50 = 0.19 μM) and excellent antiviral activity in cells (EC50 = 0.40 μM), comparable to the clinical drug Nirmatrelvir. acs.org

| Compound | Virus | Target | Activity Metric | Value |

|---|---|---|---|---|

| GC-55 | SARS-CoV-2 | Mpro | EC50 | 0.54 μM |

| GC-67 | SARS-CoV-2 | Mpro | EC50 | 0.78 μM |

| GC-78-HCl | SARS-CoV-2 | Mpro | IC50 | 0.19 μM |

| GC-78-HCl | SARS-CoV-2 | Mpro | EC50 | 0.40 μM |

Cognition Enhancement

Piperazine derivatives have been designed and synthesized as potential cognition-enhancing agents, primarily targeting acetylcholinesterase (AChE), an enzyme central to the pathology of Alzheimer's disease. nih.govresearchgate.net Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, which is associated with improved cognitive function.

A novel piperazine derivative, PMS1339, was found to inhibit mouse brain AChE with an IC50 value of 4.41 µM and also inhibited butyrylcholinesterase (BuChE) with an IC50 of 1.09 µM. nih.govoup.com An in-vivo study showed that this compound could reverse scopolamine-induced memory impairment in mice. nih.govoup.com In another study, a series of novel piperazine derivatives were evaluated for their AChE inhibition. nih.gov The most promising compounds, 1d and 3c, exhibited potent IC50 values of 2.23 µM and 1.05 µM, respectively, and were also effective in reversing memory deficits in a passive avoidance animal model. nih.govresearchgate.net

| Compound | Target Enzyme | IC50 Value (μM) | In Vivo Effect |

|---|---|---|---|

| PMS1339 | Mouse Brain AChE | 4.41 | Reversed scopolamine-induced memory impairment |

| PMS1339 | Mouse Sera BuChE | 1.09 | Not Applicable |

| 1d | AChE | 2.23 | Reversed scopolamine-induced memory deficit |

| 3c | AChE | 1.05 | Reversed scopolamine-induced memory deficit |

Mechanistic Investigations at the Molecular and Cellular Level

Enzyme and Protein Interaction Studies

No specific studies detailing the direct interaction of 3-(piperazin-1-yl)propan-1-ol with enzymes or proteins were identified. Research in this area has been conducted on derivatives, such as phenoxy-3-piperazin-1-yl-propan-2-ol, which has been investigated for its inhibitory activity against protein tyrosine phosphatase 1B (PTP1B). nih.gov Another derivative, (2,6-difluoro-phenyl)-carbamic acid 3-(4-benzothiazol-2-yl-piperazine-1-yl)-propyl ester, was identified as an inhibitor of 1,3-beta-D-glucan synthase, a key enzyme in fungal cell wall synthesis. nih.gov However, these interactions are specific to the modified structures and cannot be directly attributed to this compound itself.

Influence on Gene Expression and Cellular Signaling Pathways

There is no available data from scientific studies concerning the influence of this compound on gene expression or its role in modulating cellular signaling pathways.

Cellular Cytotoxicity Assays

Specific data from cellular cytotoxicity assays for this compound could not be located in the scientific literature. While various arylpiperazine derivatives have been evaluated for their cytotoxic effects against cancer cell lines, this information pertains to structurally distinct molecules.

Bacterial Cell Membrane Damage Studies

Information regarding the specific effects of this compound on bacterial cell membranes is not detailed in the available research. Studies on related compounds, such as piperazine-based polymers, suggest that the polymeric structure plays a crucial role in disrupting the bacterial cell membrane, a mechanism that is not applicable to the monomeric compound this compound. researchgate.net The antimicrobial action described for these polymers involves interactions that lead to the leakage of intracellular components and cell death, but this is a property of the polymer as a whole. nih.gov

Toxicological Considerations and Drug Likeness Assessment

In Silico Toxicity Predictions

In silico models are crucial in early-stage drug development for predicting the potential toxicity of chemical compounds, thereby reducing the time, cost, and reliance on animal testing. isca.meresearchgate.net These computational tools utilize a compound's structure to forecast its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. nih.gov For piperazine (B1678402) derivatives, various platforms like admetSAR, ProTox, and SwissADME are employed to predict a range of toxicological endpoints. isca.meresearchgate.netceon.rs

Commonly predicted toxicities for piperazine-containing molecules include mutagenicity (via the Ames test), carcinogenicity, hepatotoxicity (drug-induced liver injury), and cardiotoxicity. ceon.rsnih.gov For instance, studies on newly designed piperazine-linked thiohydantoin derivatives predicted them to be non-carcinogenic, though some showed potential for mutagenicity. researchgate.netceon.rs Similarly, investigations into other complex piperazine derivatives have revealed potential for hepatotoxicity and carcinogenicity in some cases. isca.meresearchgate.net The piperazine moiety itself has been associated with hepatotoxicity through the upregulation of key enzymes involved in cholesterol biosynthesis. nih.gov These predictive models provide initial insights into the potential molecular mechanisms behind toxic responses. isca.me

Table 1: Summary of In Silico Toxicity Prediction Methods for Piperazine Derivatives

| Toxicity Endpoint | Prediction Method/Software | Relevance |

|---|---|---|

| Mutagenicity | Ames Test Prediction (e.g., via admetSAR) | Predicts the potential of a compound to induce genetic mutations. ceon.rs |

| Carcinogenicity | Computational Models (e.g., via ProTox, Lazar) | Estimates the likelihood of a compound causing cancer. isca.meresearchgate.net |

| Hepatotoxicity | Prediction of Drug-Induced Liver Injury (DILI) | Assesses the potential for liver damage. nih.govnih.gov |

| Cardiotoxicity | hERG Inhibition Prediction | Evaluates the risk of adverse cardiovascular effects. nih.gov |

Phytotoxicity Evaluation

The piperazine heterocycle is a core component in many compounds designed for agricultural applications, highlighting its potential for significant biological activity in plants and fungi. rhhz.net Derivatives of piperazine have been developed as fungicides, bactericides, and herbicides. rhhz.net This suggests that compounds containing a piperazine scaffold, such as 3-(Piperazin-1-yl)propan-1-ol, may exhibit phytotoxic properties.

Research has demonstrated that linking a piperazine moiety to other active substructures can yield potent fungicides. rhhz.net For example, derivatives of phenazine-1-carboxylic acid incorporating a piperazine linker have shown excellent activity against a range of phytopathogenic fungi, including Rhizoctonia solani, Alternaria solani, and Fusarium oxysporum. nih.gov In some cases, the resulting compounds exhibited greater fungicidal potency than the parent compound, phenazine-1-carboxylic acid. nih.gov Similarly, other synthesized piperazine derivatives have displayed good activity against fungi like Fusarium moniliforme. rhhz.net The structure-activity relationship (SAR) analyses from these studies provide a basis for understanding how the piperazine ring contributes to bioactivity against plant pathogens. rhhz.net

Table 2: Examples of Phytotoxic Activity in Piperazine-Containing Compounds

| Compound Type | Target Organism | Observed Effect |

|---|---|---|

| Phenazine-1-carboxylic piperazine derivatives | Rhizoctonia solani, Alternaria solani, Fusarium oxysporum | Fungicidal activity, inhibition of fungal growth. nih.gov |

| Trifluorotoluene-piperazine derivatives | Fusarium moniliforme | Antifungal activity. rhhz.net |

Metabolic Stability Studies

Metabolic stability is a key determinant of a drug's pharmacokinetic profile, influencing its half-life and bioavailability. researchgate.netuj.edu.pl In vitro assays, typically using liver microsomes or hepatocytes, are standard in early discovery to measure a compound's intrinsic clearance (CLint) and predict its in vivo metabolic fate. bioivt.complos.org

For piperazine derivatives, the piperazine ring is often a primary site of metabolism. nih.gov The metabolic profile of these compounds frequently involves oxidation at the nitrogen atoms or on the aliphatic protons of the piperazine ring. nih.gov Studies using human liver microsomes (HLM) have shown that the metabolic stability of piperazine-containing compounds can vary significantly based on their specific structural modifications. nih.govnih.gov For instance, the replacement of a piperazine ring with a piperidine (B6355638) analogue led to improved metabolic stability in rat liver microsomes for a series of dopamine (B1211576) transporter inhibitors. nih.gov The metabolism of some piperazine-based drugs is known to involve cytochrome P450 (CYP) isoenzymes, particularly CYP2D6, CYP1A2, and CYP3A4. researchgate.net The susceptibility of the piperazine moiety to metabolism is a critical consideration in drug design, and modifications are often made to enhance stability and achieve a more favorable pharmacokinetic profile. researchgate.netnih.gov

Table 3: Key Aspects of Metabolic Stability Studies for Piperazine Derivatives

| Parameter | Description | Relevance |

|---|---|---|

| Experimental System | Human Liver Microsomes (HLM), Rat Liver Microsomes (RLM) | Contains key drug-metabolizing enzymes (e.g., CYPs) to simulate hepatic metabolism. plos.orgnih.gov |

| Key Metrics | Intrinsic Clearance (CLint), Half-life (t1/2) | Quantify the rate of metabolism; used to predict in vivo clearance. bioivt.complos.org |

| Common Reactions | N-oxidation, Hydroxylation | Common metabolic pathways for the piperazine ring. nih.gov |

| Key Enzymes | Cytochrome P450 (CYP) Isoforms (e.g., CYP3A4, CYP2D6) | The primary enzymes responsible for the metabolism of many piperazine compounds. researchgate.net |

Advanced Research Directions and Future Perspectives

Development of Novel Therapeutic Agents based on the Scaffold

The 3-(piperazin-1-yl)propan-1-ol moiety is a versatile building block for synthesizing a diverse range of therapeutic agents targeting various diseases. lookchem.comnih.govspacefrontiers.org The piperazine (B1678402) ring system is a common feature in many commercially successful drugs and is known to be a valuable component in the development of new bioactive compounds. researchgate.netresearchgate.netsilae.it Its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. nih.govresearchgate.net

Researchers have utilized this scaffold to develop agents for a multitude of therapeutic applications, including:

Central Nervous System (CNS) Disorders: The piperazine core is a well-established pharmacophore for CNS-active drugs. cuestionesdefisioterapia.com Derivatives of this compound have been investigated as ligands for dopamine (B1211576) and serotonin (B10506) receptors, which are key targets in the treatment of conditions like depression, anxiety, and neurodegenerative diseases. silae.itnih.govmdpi.com For example, novel 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives have been synthesized and shown to act as multi-target agonists for D2, D3, and 5-HT1A receptors, indicating their potential for treating Parkinson's disease. researchgate.net

Antifungal Agents: A notable application of this scaffold is in the development of novel antifungals. The derivative GSI578, [(2,6-difluoro-phenyl)-carbamic acid 3-(4-benzothiazol-2-yl-piperazine-1-yl)-propyl ester], was identified as a potent inhibitor of 1,3-beta-D-glucan synthase, a crucial enzyme for the fungal cell wall. nih.gov This compound exhibited significant in vitro activity against pathogenic fungi such as Candida albicans and Aspergillus fumigatus. nih.gov

Anticancer Agents: The piperazine skeleton is a key component in the design of new cytotoxic agents. researchgate.net Modifications of natural products with piperazine moieties have led to compounds with significant antitumor activities. nih.govnih.gov For instance, certain chalcone-dithiocarbamate hybrids incorporating a piperazine unit have shown potent inhibitory activity against cancer cell lines. nih.gov

Dopamine Receptor Agonists: A series of 1-aryl-3-(4-pyridine-2-ylpiperazin-1-yl)propan-1-one oximes, designed based on the core structure, have been developed as potent and selective dopamine D4 receptor agonists. nih.gov These compounds, such as (E)-1-(4-chlorophenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one O-methyloxime , have shown potential for the treatment of erectile dysfunction. nih.gov

The following table summarizes examples of therapeutic agents developed using the this compound scaffold.

| Therapeutic Agent/Derivative Class | Therapeutic Target | Potential Application |